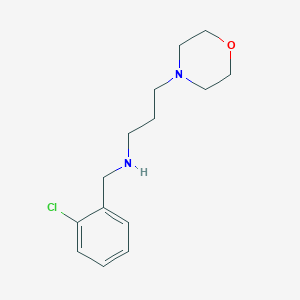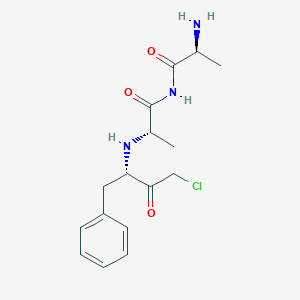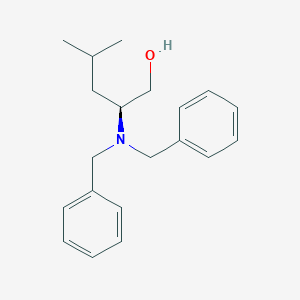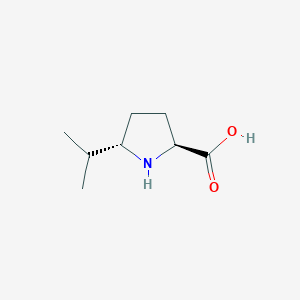
Hexaglycérol
Vue d'ensemble
Description
Polyglycerin-6, also known as Polyglycerin-6, is a useful research compound. Its molecular formula is C18H38O13 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Polyglycerin-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polyglycerin-6 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stabilisateur d'émulsion dans l'industrie alimentaire
Le monoléate d'hexaglycérol (HGMO), un dérivé de l'this compound, s'est avéré améliorer la propriété émulsifiante du caséinate de sodium, un stabilisateur des émulsions huile-dans-eau. Ce composé augmente l'hydrophobie de surface et diminue la tension superficielle par rapport au caséinate de sodium seul. Le complexe HGMO et caséinate de sodium a montré une bonne stabilisation des émulsions huile-dans-eau à base d'huile de son de riz, ce qui en fait un émulsifiant potentiel efficace pour des émulsions huile-dans-eau stables qui chargent des bioactifs lipophiles dans les aliments ou les boissons fonctionnels .
Encapsulation de composés bioactifs
La même étude a également révélé que le complexe HGMO et caséinate de sodium peut encapsuler des composés bioactifs, tels que la curcumine. L'encapsulation dans des émulsions huile-dans-eau a considérablement réduit la dégradation de ces composés pendant le stockage à 4℃ .
Catalyseur pour la polymérisation du glycérol
Les polyglycérols, qui comprennent l'this compound, ont été utilisés comme catalyseurs pour la polymérisation du glycérol. Ces catalyseurs ont montré une activité catalytique élevée, bien qu'ils ne puissent pas être recyclés et réutilisés .
Production de polyols biocompatibles
Les polyglycérols sont des polyols biocompatibles et hautement fonctionnels avec une large gamme d'applications, telles que les émulsifiants, les stabilisants et les agents antimicrobiens, dans de nombreuses industries, notamment les cosmétiques, l'alimentation, le plastique et le biomédical .
Systèmes d'administration de médicaments
Les polyglycérols ont été utilisés dans le développement de systèmes d'administration de médicaments .
Cicatrisation des plaies
Les polyéthylène glycols, une classe de composés apparentés aux polyglycérols, ont été utilisés dans des applications de cicatrisation des plaies .
Modèles de culture cellulaire
Les polyéthylène glycols ont également été utilisés dans le développement de modèles de culture cellulaire .
Régénération tissulaire
Dans le domaine de la recherche biomédicale, les polyéthylène glycols ont été utilisés dans la régénération tissulaire .
Mécanisme D'action
Target of Action
Hexaglycerol, also known as Polyglycerin-6, is primarily used as a surfactant in the formation of oil-in-water emulsions . Its primary targets are the oil and water molecules in these emulsions. It interacts with these molecules to reduce surface tension and improve emulsion stability .
Mode of Action
Hexaglycerol interacts with its targets through hydrophobic interactions and hydrogen bonds . It forms a complex with sodium caseinate (NaCas), a stabilizer of oil-in-water emulsions . This complexation increases the surface hydrophobicity and decreases surface tension compared to NaCas alone, enhancing the emulsion’s stability .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation and stabilization of oil-in-water emulsions . These emulsions are often used to encapsulate bioactive compounds, improving their dispersion, stability, and bioavailability .
Pharmacokinetics
Its role as a surfactant suggests that it may influence the bioavailability of encapsulated compounds by improving their dispersion and stability in oil-in-water emulsions .
Result of Action
The primary result of Hexaglycerol’s action is the formation of stable oil-in-water emulsions . These emulsions can encapsulate bioactive compounds, protecting them from degradation and enhancing their bioavailability . This makes Hexaglycerol a valuable tool in the formulation of functional foods and beverages .
Action Environment
The action of Hexaglycerol is influenced by environmental conditions such as pH and ionic strength . Its complex with NaCas has been shown to stabilize oil-in-water emulsions across a wide range of these conditions . Furthermore, the encapsulation of bioactive compounds in these emulsions can dramatically reduce their degradation during storage at 4℃ .
Orientations Futures
Research on PG6 continues to explore its molecular composition, individual ester species, and potential health implications. Further studies may focus on optimizing its use in low-calorie food products and identifying alternative natural emulsifiers .
: Su, C., De Meulenaer, B., & Van der Meeren, P. (2023). Analytics and applications of polyglycerol polyricinoleate (PGPR)—Current research progress. Comprehensive Reviews in Food Science and Food Safety, 22(6), 4282-4301. Read full text
Analyse Biochimique
Biochemical Properties
Hexaglycerol interacts with various enzymes, proteins, and other biomolecules. For instance, it forms a stable complex with sodium caseinate (NaCas) in oil-in-water emulsions . The hydrophobic interaction and hydrogen bond provide driving forces to the formation of this stable complex .
Cellular Effects
Hexaglycerol has significant effects on various types of cells and cellular processes. It influences cell function by interacting with sodium caseinate to form a stable complex, which increases the surface hydrophobicity and decreases surface tension compared with NaCas alone . This complex has good stabilization on rice bran oil-in-water emulsions, indicating its potential role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hexaglycerol involves the formation of a stable complex with sodium caseinate through hydrophobic interaction and hydrogen bonding . This interaction increases the surface hydrophobicity and decreases surface tension, strengthening the emulsion activity index (EAI) and emulsion stability index (ESI) .
Temporal Effects in Laboratory Settings
The effects of Hexaglycerol change over time in laboratory settings. For instance, the complex of Hexaglycerol and sodium caseinate shows good stabilization on rice bran oil-in-water emulsions in a wide pH and ionic strength . This complex also reduces the degradation of curcumin encapsulation in oil-in-water emulsions during storage at 4℃ .
Propriétés
IUPAC Name |
3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZRWTUPSQZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009952 | |
| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36675-34-0, 87454-80-6 | |
| Record name | Hexaglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)



![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)

